REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])O.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[NH2:6][C:7]1[C:12]([S:1]([OH:5])(=[O:4])=[O:3])=[CH:11][C:10]([S:1]([OH:3])(=[O:5])=[O:4])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
257 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the filter residue was dried
|
Type
|
ADDITION
|
Details
|
in addition to unchanged anilinium hydrogensulphate
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |